3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. Finally, the condensation reaction with 2-hydroxybenzaldehyde under reflux conditions produces the target compound .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and hydroxyphenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-1,2-dihydro-5-acenaphthylenylmethylene]propanehydrazide .
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H15ClN2O2S |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-7-14(8-6-13)22-10-9-16(21)19-18-11-12-3-1-2-4-15(12)20/h1-8,11,20H,9-10H2,(H,19,21)/b18-11+ |
InChI Key |
VXOFUWSVZANLCT-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.